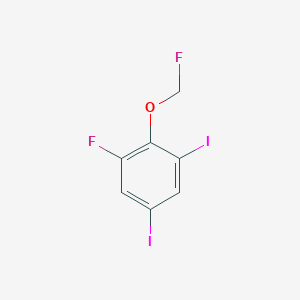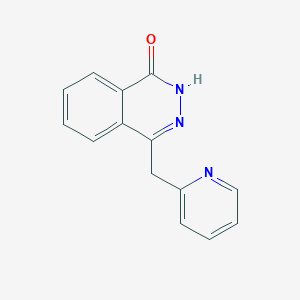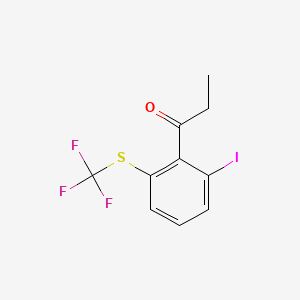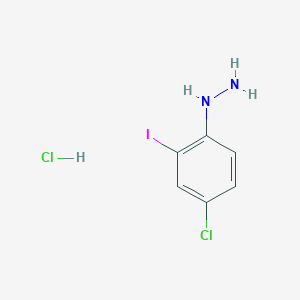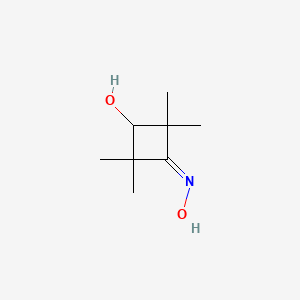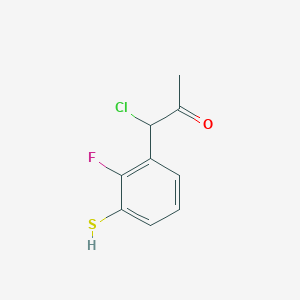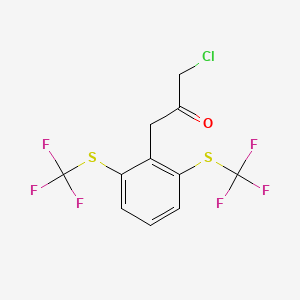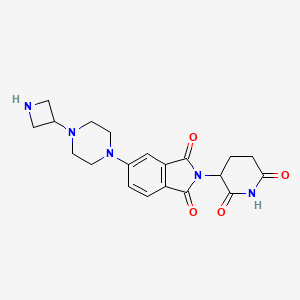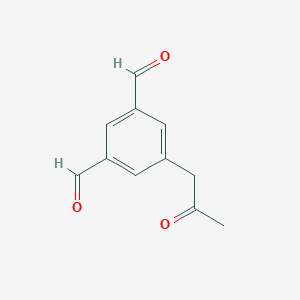
1-(3,5-Diformylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of two formyl groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Diformylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane. This is followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide, leading to the formation of mono- or dialkylation products. The final step involves the hydrolysis of dioxolanes to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3,5-Diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Diformylphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can lead to the formation of various products with potential biological and chemical activities .
Comparison with Similar Compounds
1-(3,5-Diformylphenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(3,5-Diformylphenyl)butan-2-one: Similar structure but with a butan-2-one moiety.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
5-(2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-8(14)2-9-3-10(6-12)5-11(4-9)7-13/h3-7H,2H2,1H3 |
InChI Key |
LHMKQKBAQHEYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


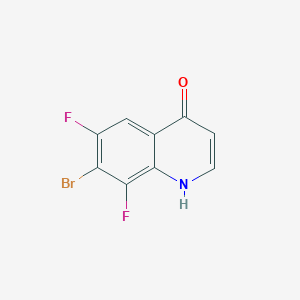

![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)

![Disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B14054495.png)
